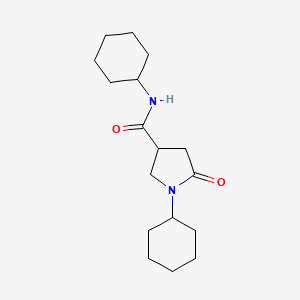
3-Pyrrolidinecarboxamide, N,1-dicyclohexyl-5-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-dicyclohexyl-5-oxopyrrolidine-3-carboxamide is an organic compound belonging to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with dicyclohexyl and oxo groups, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
N,1-dicyclohexyl-5-oxopyrrolidine-3-carboxamide can be synthesized through the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. The reaction typically involves heating without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting compounds are isolated in good yields and are characterized by their solubility in organic solvents such as ethanol and acetonitrile.
Industrial Production Methods
Industrial production methods for N,1-dicyclohexyl-5-oxopyrrolidine-3-carboxamide involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
N,1-dicyclohexyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
N,1-dicyclohexyl-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of N,1-dicyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It acts by binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions .
類似化合物との比較
Similar Compounds
Similar compounds include:
- 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide
- 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives
Uniqueness
N,1-dicyclohexyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dicyclohexyl groups enhance its lipophilicity, making it suitable for applications requiring membrane permeability.
特性
CAS番号 |
93540-63-7 |
|---|---|
分子式 |
C17H28N2O2 |
分子量 |
292.4 g/mol |
IUPAC名 |
N,1-dicyclohexyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H28N2O2/c20-16-11-13(12-19(16)15-9-5-2-6-10-15)17(21)18-14-7-3-1-4-8-14/h13-15H,1-12H2,(H,18,21) |
InChIキー |
AHJYYIXNAKIPBF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


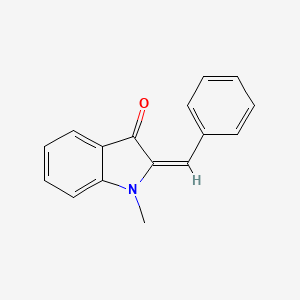
![5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915436.png)
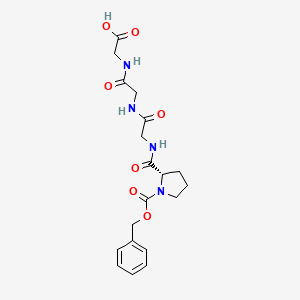
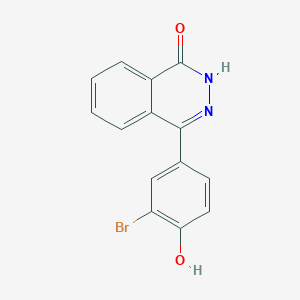

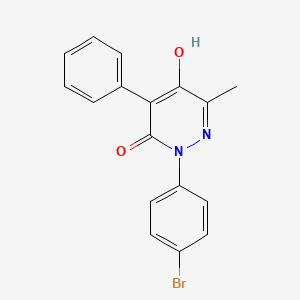
![6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12915461.png)
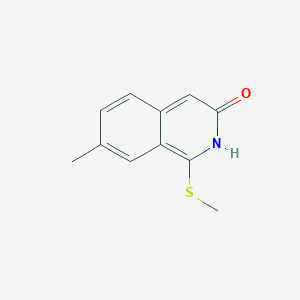
![1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B12915469.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide](/img/structure/B12915477.png)
![6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12915492.png)
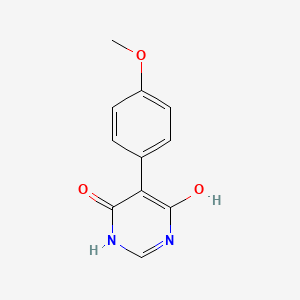
![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine](/img/structure/B12915519.png)

